1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
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Overview
Description
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a useful research compound. Its molecular formula is C25H22FN3OS and its molecular weight is 431.53. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A series of compounds, including those related to 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, have been synthesized and evaluated for their antimicrobial properties. These compounds, characterized by the incorporation of fluorinated benzothiazole and piperazine groups, have shown promising antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents, addressing the global challenge of antimicrobial resistance (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Molecular Interactions and Crystallography
The study of molecular interactions and crystal structures of compounds similar to this compound provides insights into their potential pharmacological applications. For instance, the crystal structure analysis of related compounds has revealed significant details about their molecular conformations and intermolecular interactions, which are crucial for understanding their biological activities and designing drugs with improved efficacy (Mahesha et al., 2019).
Potential in Antipsychotic Drug Development
Compounds with structural similarities to this compound, particularly those containing fluorobenzothiazole and piperazine groups, have been explored for their potential as antipsychotic agents. Their pharmacological evaluation in terms of affinities for dopamine and serotonin receptors suggests their promise in the development of new antipsychotic medications with possibly fewer side effects (Raviña et al., 1999).
Synthesis and Radiopharmaceutical Applications
The synthesis of fluorine-18 labeled compounds, closely related to this compound, opens up possibilities in the field of radiopharmaceuticals. Such compounds, due to their high affinity for specific biological targets, can be used in positron emission tomography (PET) imaging, aiding in the diagnosis and monitoring of various health conditions (Haka & Kilbourn, 1990).
Mechanism of Action
Target of Action
Similar compounds with piperazin-1-yl and benzothiazole moieties have been reported to act as dopamine and serotonin antagonists .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antimicrobial, antiviral, and antipsychotic activities .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3OS/c26-20-12-7-13-21-23(20)27-25(31-21)29-16-14-28(15-17-29)24(30)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,22H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXQMHUEOFYWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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